molecular formula C11H14ClN3O B1292998 1-(2-Chloroisonicotinoyl)-4-methylpiperazine CAS No. 612487-28-2

1-(2-Chloroisonicotinoyl)-4-methylpiperazine

Cat. No.: B1292998
CAS No.: 612487-28-2
M. Wt: 239.7 g/mol
InChI Key: OJSUZRNVWYHBNS-UHFFFAOYSA-N
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Description

1-(2-Chloroisonicotinoyl)-4-methylpiperazine is a useful research compound. Its molecular formula is C11H14ClN3O and its molecular weight is 239.7 g/mol. The purity is usually 95%.
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Scientific Research Applications

Piperazine Derivatives in Pharmacology

Piperazine derivatives have been extensively studied for their pharmacological applications, particularly as antidepressants, antipsychotics, and anxiolytics. Compounds such as nefazodone, trazodone, and buspirone are notable examples of arylpiperazine derivatives utilized for the treatment of depression, psychosis, or anxiety due to their serotonin receptor-related effects (Caccia, 2007). Additionally, piperazine scaffolds are recognized for their versatility in medicinal chemistry, with ongoing research suggesting their application in central nervous system (CNS) disorders and beyond (Maia et al., 2012).

Environmental Impacts and Bioremediation

Certain piperazine derivatives have been identified in environmental studies, particularly concerning their presence in water systems and potential toxicological impacts. For instance, studies on atrazine, a widely used herbicide, highlight the environmental persistence of such compounds and the importance of bioremediation strategies to mitigate their effects (Konstantinou et al., 2006). The degradation pathways and microbial remediation of these compounds are crucial areas of research, offering potential applications for 1-(2-Chloroisonicotinoyl)-4-methylpiperazine in environmental science.

Toxicology and Safety Evaluation

The safety and toxicological evaluation of chlorinated compounds, including piperazine derivatives, is a significant area of research. Chlorination can influence the biological activity of compounds, potentially leading to toxic effects or, conversely, enhancing desired pharmacological properties (Klaus, 2000). Understanding the role of chlorine substituents in these compounds can inform safety assessments and regulatory decisions.

Mechanism of Action

The mechanism of action would depend on the specific biological target of “1-(2-Chloroisonicotinoyl)-4-methylpiperazine”. For example, many piperazine derivatives are known to interact with G protein-coupled receptors .

Safety and Hazards

The safety and hazards associated with “1-(2-Chloroisonicotinoyl)-4-methylpiperazine” would depend on its specific properties. It’s important to refer to the material safety data sheet (MSDS) for accurate information .

Future Directions

The future directions for research on “1-(2-Chloroisonicotinoyl)-4-methylpiperazine” could involve exploring its potential biological activities, as many piperazine derivatives have shown promising pharmacological properties .

Properties

IUPAC Name

(2-chloropyridin-4-yl)-(4-methylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O/c1-14-4-6-15(7-5-14)11(16)9-2-3-13-10(12)8-9/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJSUZRNVWYHBNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80649214
Record name (2-Chloropyridin-4-yl)(4-methylpiperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

612487-28-2
Record name (2-Chloropyridin-4-yl)(4-methylpiperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared as described for Example 1 using 2-chloroisonicotinic acid and 1-methylpiperazine. The crude product was purified on a silica gel column using chloroform/methanolkconc. NH3(aq), (100:10:1), as the eluent to give the title compound as a colorless oil. Yield: 68%: 1H NMR (CDCl3, 400 MHz) δ 8.51 (d, J=5 Hz, 1 H), 7.57 (s, 1 H), 7.43 (dd, J=5, 1 Hz, 1 H), 3.66-3.58 (m, 2 H), 3.28-3.21 (m, 2 H), 2.41-2.34 (m, 2 H), 2.30-2.24 (m, 2 H), 2.20 (s, 3 H); MS (TSP) niz 240 (M++1).
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